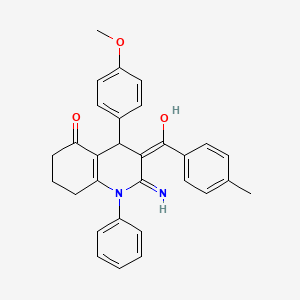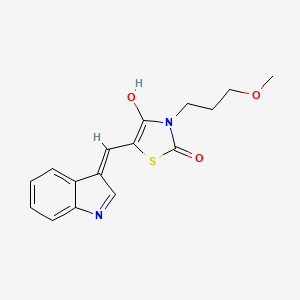
2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic aldehydes with amines and ketones under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the quinolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Aromatic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic rings.
Scientific Research Applications
2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Another heterocyclic compound with similar applications in chemistry and biology.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with comparable reactivity and applications.
Uniqueness
2-AMINO-4-(4-METHOXYPHENYL)-3-(4-METHYLBENZOYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C30H28N2O3 |
|---|---|
Molecular Weight |
464.6g/mol |
IUPAC Name |
(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O3/c1-19-11-13-21(14-12-19)29(34)28-26(20-15-17-23(35-2)18-16-20)27-24(9-6-10-25(27)33)32(30(28)31)22-7-4-3-5-8-22/h3-5,7-8,11-18,26,31,34H,6,9-10H2,1-2H3/b29-28+,31-30? |
InChI Key |
BDBVSCOICRQOKF-LXGLTXBHSA-N |
SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC=CC=C4)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[(2Z)-5-(4-ethoxycarbonylphenyl)imino-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-ylidene]amino]benzoate](/img/new.no-structure.jpg)
![2,8-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-quinolinecarbohydrazide](/img/structure/B1190960.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxyacetohydrazide](/img/structure/B1190961.png)
![3-[2-(1H-indol-3-yl)ethyl]-5-(1H-indol-3-ylmethylene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B1190962.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B1190966.png)

![4-hydroxy-6-methyl-3-[3-(2-thienyl)acryloyl]-2H-pyran-2-one](/img/structure/B1190968.png)
![3-(2,3-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1190971.png)
![5-bromo-N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B1190977.png)
![isopropyl {5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B1190978.png)
